molecular formula C20H17N5O B2611010 4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 894068-62-3

4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2611010
CAS No.: 894068-62-3
M. Wt: 343.39
InChI Key: NKUSVNJZEIFKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a synthetic organic compound belonging to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties .

Preparation Methods

The synthesis of 4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine core. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide include other triazolopyridazine derivatives, such as:

These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy .

Properties

IUPAC Name

4-methyl-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-3-5-16(6-4-13)20(26)21-17-9-7-15(8-10-17)18-11-12-19-23-22-14(2)25(19)24-18/h3-12H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUSVNJZEIFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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